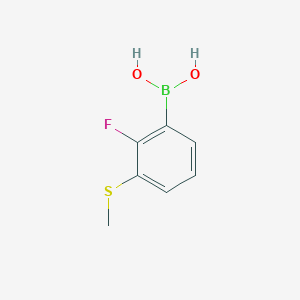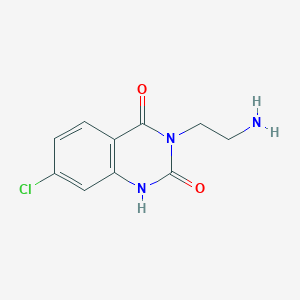
Acide 2-fluoro-3-(méthylsulfanyl)phénylboronique
Vue d'ensemble
Description
“2-Fluoro-3-(methylsulfanyl)phenylboronic acid” is a chemical compound with the CAS Number: 1451392-57-6 . It has a molecular weight of 186.01 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-Fluoro-3-(methylsulfanyl)phenylboronic acid” is 1S/C7H8BFO2S/c1-12-6-4-2-3-5 (7 (6)9)8 (10)11/h2-4,10-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthèse Organique
Acide 2-fluoro-3-(méthylsulfanyl)phénylboronique: est un réactif précieux en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est essentielle pour la formation de liaisons carbone-carbone, une étape indispensable à la synthèse de molécules organiques complexes. Le groupe acide boronique du composé réagit avec divers halogénures ou pseudohalogénures sous catalyse au palladium, ouvrant la voie à une diversité de composés aromatiques.
Chimie Médicinale
En chimie médicinale, ce composé sert de brique de base pour le développement d’inhibiteurs enzymatiques . Sa capacité à interagir avec des molécules biologiquement pertinentes en fait un candidat pour la création de nouveaux médicaments, en particulier ceux ciblant les enzymes impliquées dans les processus pathologiques.
Science des Matériaux
This compound: contribue à la science des matériaux en facilitant la synthèse de matériaux électroniques organiques . Les acides boroniques peuvent être utilisés pour modifier les propriétés électroniques des semi-conducteurs organiques, qui sont essentiels pour les diodes électroluminescentes organiques (OLED) et les cellules photovoltaïques organiques.
Recherche Agricole
Bien que des applications spécifiques en agriculture ne soient pas directement citées, les acides boroniques, en général, ont été étudiés pour leur rôle dans la régulation de la croissance des plantes et la résistance aux pathogènes . Leurs propriétés chimiques leur permettent d’interagir avec divers systèmes biologiques, ce qui pourrait conduire à des avantages agricoles.
Biochimie
En biochimie, les acides boroniques sont connus pour se lier aux saccharides, ce qui est utile pour étudier les processus biologiques liés aux glucides . L’this compound pourrait être utilisé pour étudier les motifs de glycosylation dans les protéines ou pour le développement de capteurs qui détectent les molécules de sucre.
Applications Environnementales
Les acides boroniques sont étudiés pour leur utilisation potentielle dans la surveillance et la remédiation environnementales . Ils peuvent former des complexes avec divers contaminants environnementaux, facilitant leur détection et leur élimination potentielle des écosystèmes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .
Result of Action
As a boronic acid, it may have the potential to modulate the activity of target proteins or enzymes by forming reversible covalent bonds with them .
Action Environment
The action of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Additionally, the presence of other reactive species in the environment can also influence the compound’s efficacy .
Analyse Biochimique
Biochemical Properties
2-Fluoro-3-(methylsulfanyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the activity of certain enzymes by forming reversible covalent bonds with their active sites. The interaction with enzymes such as proteases and kinases can modulate their activity, leading to changes in cellular processes. Additionally, 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can bind to proteins, altering their conformation and function .
Cellular Effects
The effects of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-3-(methylsulfanyl)phenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic effects without adverse outcomes. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
2-Fluoro-3-(methylsulfanyl)phenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it can inhibit or activate enzymes involved in metabolic pathways, resulting in shifts in the production and utilization of key metabolites .
Transport and Distribution
The transport and distribution of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid in therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular distribution of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can determine its interactions with biomolecules and its overall impact on cell function .
Propriétés
IUPAC Name |
(2-fluoro-3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZXPXQDVMBXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)SC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















